(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid
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Overview
Description
®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is a specialized organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups. The compound also contains a methoxy group and a keto group, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Chemistry: In organic synthesis, ®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid serves as a key intermediate for the preparation of more complex molecules. Its protected hydroxyl group allows for selective reactions at other functional sites.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its structural features make it a valuable building block in medicinal chemistry.
Medicine: In drug development, this compound can be utilized to create derivatives with potential therapeutic effects. Its reactivity and functional groups allow for the design of molecules with specific biological activities.
Industry: In the chemical industry, ®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is used in the production of fine chemicals and advanced materials. Its versatility makes it a useful component in various industrial applications.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole The reaction proceeds under mild conditions, usually at room temperature, to yield the protected intermediate
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the keto group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free hydroxyl compound.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: TFA, in dichloromethane (DCM) or other suitable solvents.
Major Products:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Free hydroxyl compounds.
Comparison with Similar Compounds
®-3-((tert-Butyldimethylsilyl)oxy)-5-hydroxy-5-oxopentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-hydroxyhexanoic acid: Similar structure but with an extended carbon chain.
®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxobutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: The presence of both the tert-butyldimethylsilyl protecting group and the methoxy group in ®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid provides unique reactivity and selectivity in chemical reactions. This combination allows for precise control over the synthesis of complex molecules, making it a valuable tool in organic chemistry.
Properties
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDWHZODOCMCT-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC(=O)O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435025 |
Source
|
Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109744-49-2 |
Source
|
Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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